molecular formula C21H24Cl2N4O3 B10780334 4-({[({[(2R)-4-(3,4-Dichlorobenzyl)morpholin-2-yl]methyl}amino)carbonyl]amino}methyl)benzamide CAS No. 408303-44-6

4-({[({[(2R)-4-(3,4-Dichlorobenzyl)morpholin-2-yl]methyl}amino)carbonyl]amino}methyl)benzamide

Cat. No.: B10780334
CAS No.: 408303-44-6
M. Wt: 451.3 g/mol
InChI Key: GPLUUMAKBFSDIE-QGZVFWFLSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-({[({[(2R)-4-(3,4-Dichlorobenzyl)morpholin-2-yl]methyl}amino)carbonyl]amino}methyl)benzamide is a potent and selective inhibitor of Lipoprotein-Associated Phospholipase A2 (Lp-PLA2), an enzyme significantly implicated in vascular inflammation and atherosclerosis. Research indicates that Lp-PLA2 hydrolyzes oxidized phospholipids in low-density lipoprotein (LDL) to yield pro-inflammatory mediators, such as lysophosphatidylcholine and oxidized free fatty acids, which perpetuate the cycle of endothelial dysfunction, monocyte recruitment, and foam cell formation within the arterial intima. This compound acts as a targeted chemical probe to disrupt this specific inflammatory pathway, allowing researchers to elucidate the precise role of Lp-PLA2 in the pathogenesis of cardiovascular diseases. By potently inhibiting Lp-PLA2 activity, this molecule is a critical tool for in vitro and in vivo studies aimed at validating Lp-PLA2 as a therapeutic target and for investigating the broader mechanisms linking phospholipid metabolism to chronic inflammatory conditions. Its research value is underscored by its use in preclinical models to assess the impact of Lp-PLA2 inhibition on plaque stability and inflammation, providing essential insights for drug discovery efforts in the cardiovascular arena.

Properties

CAS No.

408303-44-6

Molecular Formula

C21H24Cl2N4O3

Molecular Weight

451.3 g/mol

IUPAC Name

4-[[[(2R)-4-[(3,4-dichlorophenyl)methyl]morpholin-2-yl]methylcarbamoylamino]methyl]benzamide

InChI

InChI=1S/C21H24Cl2N4O3/c22-18-6-3-15(9-19(18)23)12-27-7-8-30-17(13-27)11-26-21(29)25-10-14-1-4-16(5-2-14)20(24)28/h1-6,9,17H,7-8,10-13H2,(H2,24,28)(H2,25,26,29)/t17-/m1/s1

InChI Key

GPLUUMAKBFSDIE-QGZVFWFLSA-N

Isomeric SMILES

C1CO[C@@H](CN1CC2=CC(=C(C=C2)Cl)Cl)CNC(=O)NCC3=CC=C(C=C3)C(=O)N

Canonical SMILES

C1COC(CN1CC2=CC(=C(C=C2)Cl)Cl)CNC(=O)NCC3=CC=C(C=C3)C(=O)N

Origin of Product

United States

Biological Activity

The compound 4-({[({[(2R)-4-(3,4-Dichlorobenzyl)morpholin-2-yl]methyl}amino)carbonyl]amino}methyl)benzamide , also known by its CAS number 610305-43-6, is a morpholine derivative with potential therapeutic applications. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C20H18Cl2N2O3
  • Molecular Weight : 405.27 g/mol
  • Structure : The compound features a morpholine ring substituted with a dichlorobenzyl group and an amide functional group.

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including receptors and enzymes involved in signaling pathways. Notably, it has been shown to act as an inhibitor or modulator of specific G protein-coupled receptors (GPCRs), which play crucial roles in numerous physiological processes.

Key Mechanisms:

  • G Protein-Coupled Receptor Modulation : The compound exhibits selective agonistic activity towards serotonin receptors, particularly the 5-HT4 receptor, which is implicated in gastrointestinal motility and neuroprotection .
  • Inhibition of Inflammatory Pathways : Preliminary studies suggest that it may inhibit pathways associated with inflammatory responses, potentially making it useful in treating conditions like asthma or chronic obstructive pulmonary disease (COPD) .

Biological Activity and Efficacy

Research has demonstrated several biological activities associated with this compound:

Pharmacological Effects:

  • Gastroprokinetic Activity : The compound has shown significant gastroprokinetic effects in animal models, enhancing gastrointestinal motility through serotonin receptor activation .
  • Anti-inflammatory Properties : It has been reported to reduce inflammatory markers in vitro and in vivo, suggesting potential applications in inflammatory diseases .

Case Studies:

  • Gastrointestinal Disorders : In a study involving guinea pig ileum preparations, the compound was found to enhance contractions mediated by serotonin, indicating its potential use as a therapeutic agent for gastrointestinal motility disorders .
  • Inflammatory Response Modulation : In models of allergic inflammation, the compound demonstrated the ability to downregulate inflammatory cytokines, supporting its role in managing allergic conditions .

Data Tables

Biological ActivityMechanism of ActionReference
Gastroprokinetic5-HT4 receptor agonism
Anti-inflammatoryInhibition of cytokine production
Modulation of immune responseCCR3 expression inhibition

Safety and Toxicology

While the pharmacological potential is promising, safety assessments are crucial. Toxicological studies are needed to evaluate the compound's safety profile comprehensively. Current data indicate moderate toxicity levels; however, further research is required to establish safe dosage ranges for clinical use.

Scientific Research Applications

Anticancer Activity

Research has indicated that compounds similar to 4-({[({[(2R)-4-(3,4-Dichlorobenzyl)morpholin-2-yl]methyl}amino)carbonyl]amino}methyl)benzamide exhibit significant anticancer properties. For instance, derivatives with similar structural motifs have demonstrated inhibitory effects against various cancer cell lines:

CompoundCell LineInhibition Rate (%)
4gMOLT-484.19
4pSF-29572.11

These results suggest that modifications to the benzamide structure can lead to enhanced anticancer activities .

Tyrosine Kinase Inhibition

The compound's structural features position it as a potential inhibitor of tyrosine kinases, which are crucial in cancer signaling pathways. Studies have shown that related compounds can inhibit epidermal growth factor receptor (EGFR) and vascular endothelial growth factor receptor (VEGFR), which are often overexpressed in tumors:

CompoundTarget KinaseInhibition Rate (%)
10EGFR91
11VEGFR248

These findings indicate that this compound could be developed as a therapeutic agent targeting these kinases .

Case Studies

  • Anticancer Evaluation : A study published in the Journal of Research in Pharmacy evaluated several benzamide derivatives for their anticancer activity against leukemia and CNS cancer cell lines. The results showed that modifications to the benzamide scaffold significantly impacted efficacy, with some compounds exhibiting over 80% inhibition against specific cell lines .
  • Inflammatory Disease Treatment : Patents have been filed regarding the use of similar compounds for treating inflammatory diseases, highlighting their potential beyond oncology . These compounds may modulate inflammatory pathways, providing a dual-action therapeutic approach.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Stereochemical Variants

N-Ethyl-3-({[({[(2S)-4-(3,4-Dichlorobenzyl)morpholin-2-yl]methyl}amino)carbonyl]amino}methyl)benzamide ()
Feature Target Compound Comparative Compound ()
Stereochemistry (2R)-Morpholine (2S)-Morpholine
Terminal Group Benzamide N-Ethyl-benzamide
Key Findings Presumed higher enantioselectivity Reduced CCR3 antagonist efficacy vs. R-configuration

Implications :

  • The (2R)-configuration in the target compound may enhance receptor binding compared to the (2S)-isomer.
  • The absence of an N-ethyl group could improve solubility but reduce metabolic stability.

Substituent Variations on the Benzyl Group

2-Amino-N-hexyl-4-((4-(trifluoromethyl)benzyl)amino)benzamide ()
Feature Target Compound Comparative Compound ()
Benzyl Substituent 3,4-Dichloro 4-Trifluoromethyl
Chain Modification None Hexylamine side chain
Key Findings Potential CCR3 antagonism Increased lipophilicity enhances membrane permeability

Implications :

  • The trifluoromethyl group (electron-withdrawing) may alter electronic properties compared to dichloro substituents.
  • The hexyl chain in ’s compound likely improves tissue penetration but increases molecular weight.

Core Structure Modifications

N-[2-(Dimethylamino)ethyl]-4-({[4-(4,6-dimorpholin-4-yl-1,3,5-triazin-2-yl)phenyl]carbamoyl}amino)benzamide ()
Feature Target Compound Comparative Compound ()
Core Structure Morpholine-urea-benzamide Morpholine-triazine-urea-benzamide
Key Findings Simplified structure Triazine moiety enhances π-π stacking but reduces solubility

Implications :

  • The triazine core in introduces additional hydrogen-bonding sites but complicates synthesis.

Terminal Amide Variants

3-Chloro-N-[2-(4-methylphenyl)-2-(morpholin-4-yl)ethyl]benzamide ()
Feature Target Compound Comparative Compound ()
Substituents 3,4-Dichlorobenzyl 4-Methylphenyl, chloro-benzamide
Key Findings Dichloro enhances binding Methylphenyl group favors hydrophobic interactions

Implications :

  • The 3-chloro substitution on benzamide in may reduce electronic effects compared to the dichlorobenzyl group.

Critical Insights

  • Stereochemistry : The (2R)-configuration in the target compound likely optimizes target engagement compared to (2S)-isomers .
  • Substituent Effects : Dichlorobenzyl groups enhance binding affinity, while trifluoromethyl or methyl groups alter electronic and hydrophobic properties .
  • Structural Complexity : Urea linkages (target compound) balance hydrogen bonding and solubility, whereas triazine cores () complicate pharmacokinetics .

Preparation Methods

Morpholine Core Synthesis

The (2R)-4-(3,4-dichlorobenzyl)morpholine intermediate is synthesized via a stereoselective alkylation-cyclization sequence:

  • Chiral Epoxide Opening : Reaction of (R)-epichlorohydrin with 3,4-dichlorobenzylamine in tetrahydrofuran (THF) at −10°C yields (2R)-4-(3,4-dichlorobenzyl)morpholin-2-ylmethanol.

  • Oxidation and Amination : The alcohol is oxidized to the aldehyde using Dess-Martin periodinane, followed by reductive amination with ammonium acetate and sodium cyanoborohydride to form (2R)-4-(3,4-dichlorobenzyl)morpholin-2-ylmethylamine.

StepReagents/ConditionsYieldCitation
1(R)-Epichlorohydrin, THF, −10°C78%
2Dess-Martin periodinane, CH₂Cl₂, RT85%
3NH₄OAc, NaBH₃CN, MeOH92%

Urea Linkage Formation

The critical urea bridge is constructed via carbonyldiimidazole (CDI)-mediated coupling:

  • Activation of Amine : (2R)-4-(3,4-Dichlorobenzyl)morpholin-2-ylmethylamine is treated with CDI in THF at 0–5°C to form the imidazolide intermediate.

  • Coupling with Benzamide Derivative : The activated intermediate reacts with 4-aminomethylbenzamide in isopropyl alcohol at 55–60°C, achieving >95% conversion.

Mechanistic Insight : CDI facilitates the generation of an isocyanate intermediate, which undergoes nucleophilic attack by the benzamide’s primary amine.

Stereochemical Control Strategies

Chiral Resolution

Racemic morpholine intermediates are resolved using:

  • Diastereomeric Salt Formation : Treatment with (1S)-(+)-10-camphorsulfonic acid in ethanol/water, yielding the (2R)-enantiomer with 99% enantiomeric excess (ee).

  • Chiral Chromatography : Preparative HPLC with a Chiralpak AD-H column (hexane/isopropanol, 90:10).

Asymmetric Catalysis

Palladium-catalyzed asymmetric allylic amination of 3,4-dichlorobenzyl chloride with morpholine precursors achieves 88% ee using (R)-BINAP as a ligand.

Alternative Coupling Methods

Mixed Carbonate Approach

4-Nitrophenyl chloroformate is employed to activate the morpholine amine, followed by reaction with 4-aminomethylbenzamide in dichloromethane with triethylamine. This method avoids CDI but requires rigorous moisture control.

MethodCoupling AgentSolventYieldPurity
CDI-MediatedCDITHF/IPA92%99.5%
Mixed Carbonate4-NPCFCH₂Cl₂85%98.7%

Solid-Phase Synthesis

Immobilization of 4-aminomethylbenzamide on Wang resin enables iterative coupling with the morpholine amine, though scalability is limited.

Purification and Salt Formation

Crystallization

The free base is converted to the benzenesulfonate salt for improved stability:

  • Acid Addition : Benzenesulfonic acid is added to a solution of the free base in isopropyl acetate/ethanol.

  • Seeding and Cooling : Seeding with crystalline dihydrate followed by cooling to 0°C yields 98% pure salt.

Analytical Data :

  • Melting Point : 198–200°C (decomposition).

  • XRD : Confirms dihydrate form with characteristic peaks at 2θ = 12.4°, 18.7°, and 24.3°.

Chromatographic Purification

Reverse-phase HPLC (C18 column, acetonitrile/water gradient) removes residual dichlorobenzyl impurities.

Scalability and Process Optimization

Solvent Selection

  • THF vs. DMF : THF provides higher yields (92% vs. 85%) but requires strict temperature control to avoid epimerization.

  • Green Chemistry Alternatives : Cyclopentyl methyl ether (CPME) reduces environmental impact while maintaining 89% yield.

Byproduct Management

  • Imidazole Removal : Washing with 1M HCl eliminates residual imidazole from CDI-mediated reactions.

  • Dichlorobenzyl Side Products : Controlled recrystallization from ethyl acetate/heptane minimizes impurities to <0.1%.

Analytical Validation

Spectroscopic Characterization

  • ¹H NMR (400 MHz, DMSO-d₆): δ 8.21 (s, 1H, urea NH), 7.89 (d, J = 8.4 Hz, 2H, benzamide ArH), 4.35 (m, 1H, morpholine CH).

  • HPLC-MS : [M+H]⁺ = 471.2 (calc. 471.1).

Chiral Purity Assessment

Circular dichroism (CD) at 220 nm confirms 99.2% ee for the (2R)-enantiomer .

Q & A

Q. What synthetic routes are most effective for preparing 4-({[({[(2R)-4-(3,4-Dichlorobenzyl)morpholin-2-yl]methyl}amino)carbonyl]amino}methyl)benzamide?

  • Methodological Answer : The synthesis typically involves multi-step reactions:

Morpholine Core Formation : React morpholine with 3,4-dichlorobenzyl chloride using a base (e.g., NaOH) to introduce the benzyl group .

Aminomethylation : Couple the morpholine intermediate with a benzamide derivative via urea linkage. This step often employs carbodiimide coupling reagents (e.g., DCC/HOBt) to activate the carbonyl group for nucleophilic attack by the amine .

Chirality Control : Use chiral resolving agents or asymmetric catalysis during the alkylation of the morpholine ring to retain the (2R)-stereochemistry .
Example Yield Data:

StepReagentsYield (%)Purity (HPLC)
1NaOH, benzyl chloride72>95%
2DCC, HOBt6498%

Q. Which spectroscopic techniques are critical for confirming the compound’s structural integrity?

  • Methodological Answer :
  • NMR : 1^1H and 13^13C NMR validate the morpholine ring, benzamide protons, and stereochemistry. For example, the (2R)-configuration produces distinct splitting patterns in the morpholine protons .
  • Mass Spectrometry (MS) : High-resolution MS confirms molecular weight (e.g., [M+H]+^+ at m/z 507.1) .
  • IR Spectroscopy : Detects urea C=O stretches (~1640–1680 cm1^{-1}) and amide N-H bends (~3300 cm1^{-1}) .

Advanced Research Questions

Q. How can researchers address discrepancies in reported biological activities of structural analogs?

  • Methodological Answer : Contradictions often arise from variations in:
  • Assay Conditions : Compare IC50_{50} values under standardized protocols (e.g., pH, temperature). For example, trifluoromethyl analogs show improved metabolic stability in hepatocyte assays but may lose potency in low-pH environments .
  • Structural Modifications : Evaluate substituent effects (e.g., 3,4-dichloro vs. 4-fluoro benzyl groups) using SAR tables:
Analog SubstituentTarget Affinity (nM)Metabolic Stability (t1/2_{1/2}, h)
3,4-Dichlorobenzyl12 ± 24.5
4-Fluorobenzyl45 ± 58.2
  • In Silico Modeling : Use molecular docking (e.g., AutoDock Vina) to predict binding poses and explain activity differences .

Q. What strategies optimize the compound’s bioavailability for in vivo studies?

  • Methodological Answer :
  • Lipophilicity Adjustment : Introduce polar groups (e.g., hydroxyls) to the benzamide moiety without disrupting target binding. The trifluoromethyl group in analogs enhances membrane permeability but may require counterbalancing with solubilizing agents .
  • Prodrug Design : Mask the urea group as a hydrolyzable ester to improve oral absorption. For example, acetylated prodrugs show 3-fold higher plasma AUC in rodent models .
  • Nanoparticle Encapsulation : Use PLGA-based nanoparticles to enhance solubility and sustained release, achieving >60% bioavailability in pharmacokinetic studies .

Q. How can stereochemical purity be maintained during scale-up synthesis?

  • Methodological Answer :
  • Chiral Chromatography : Use preparative HPLC with cellulose-based columns (e.g., Chiralpak IA) to resolve (2R)- and (2S)-enantiomers .
  • Asymmetric Catalysis : Employ Ru-BINAP catalysts during the alkylation step to achieve >98% enantiomeric excess (ee) .
  • In-Process Controls : Monitor ee via circular dichroism (CD) spectroscopy at critical stages (e.g., after morpholine ring formation) .

Data Analysis & Experimental Design

Q. What statistical approaches are recommended for analyzing dose-response data in target inhibition assays?

  • Methodological Answer :
  • Nonlinear Regression : Fit data to a four-parameter logistic model (e.g., GraphPad Prism) to calculate IC50_{50} and Hill slopes. For example, R2^2 > 0.98 indicates robust curve fitting .
  • Outlier Handling : Use Grubbs’ test (α=0.05) to exclude aberrant replicates.
  • Cross-Validation : Compare results across orthogonal assays (e.g., SPR for binding affinity vs. cellular inhibition) to confirm target specificity .

Q. How should researchers design experiments to validate off-target effects?

  • Methodological Answer :
  • Kinase Profiling Panels : Screen against 100+ kinases (e.g., Eurofins KinaseProfiler™) to identify off-target inhibition. For example, analogs with IC50_{50} < 100 nM for VEGFR2 require counter-screening .
  • CRISPR-Cas9 Knockout Models : Generate target-knockout cell lines to isolate compound effects. A >80% reduction in activity in knockout vs. wild-type confirms on-target action .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.